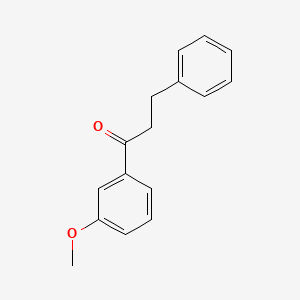

3'-Methoxy-3-phenylpropiophenone

Übersicht

Beschreibung

3-Methoxy-3-phenylpropiophenone, also known as MMPP, is a synthetic organic compound belonging to the class of propiophenones. It is a white crystalline solid with a molecular formula of C14H14O2. MMPP is an important intermediate in the synthesis of various pharmaceuticals, including antihistamines, antibiotics, and antifungals. It is also used in the production of dyes, fragrances, and cosmetics.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

3'-Methoxy-3-phenylpropiophenone derivatives demonstrate significant antiarrhythmic properties. For instance, 2"-Diethylaminoethoxy-3-phenylpropiophenone hydrochloride (I) (Dialicor or Etafone) shows antiarrhythmic, spasmolytic, and local-anesthetic activity. The analogs of Etafone synthesized through 4-hydroxycoumarin derivatives exhibit reduced toxicities and enhanced coronary-dilating and local-anesthetic activities (Nikolaevskii et al., 1989).

Photochemical Studies

The photochemistry of p-methoxy-β-phenylpropiophenone is influenced by cyclodextrin complexation. This interaction with β- or γ-cyclodextrins results in protection from external water-soluble quenchers, such as nitrite or cupric ions, and impacts the triplet lifetime of the included ketone (Netto-Ferreira & Scaiano, 1988).

Synthesis of Complex Compounds

This compound is used in the synthesis of complex chemical structures. For example, it plays a role in the desulphurization of 3,4-Diaryl-2H-1-benzothiopyrans to produce various 1,1,2-Triarylalk-1-enes (Collins & Hobbs, 1974).

Development of Novel Polymers

A bisphenol monomer, (3-methoxy)phenylhydroquinone, derived from this compound, has been utilized in the development of fully aromatic poly(aryl ether ketone)s. These polymers exhibit high molecular mass, good solubility, high glass transition temperatures, and excellent thermal stability (Yue et al., 2007).

Pharmaceutical Intermediates

It is also involved in the synthesis of pharmaceutical intermediates like p-methoxyphenyl) 7-methoxy 1-hydroxy 3-naphthalenecarbonylic acid, demonstrating its utility in the pharmaceutical industry (Yu Ma, 2000).

Wirkmechanismus

Mode of Action

It is known that the compound undergoes stereoselective β-addition of phenolic nuclei via unstable epoxide intermediates . This reaction occurs with alkaline peroxide when a 4-hydroxy-function is present in the chalcone, giving structural isomers of 3,3-diaryl-2-hydroxypropiophenones .

Biochemical Pathways

The compound is involved in the synthesis of a variety of other compounds , suggesting that it may play a role in various biochemical pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 3’-Methoxy-3-phenylpropiophenone is currently unknown .

Result of Action

Given its role in the synthesis of other compounds , it is likely that the compound has significant effects at the molecular and cellular level.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of 3’-Methoxy-3-phenylpropiophenone .

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)